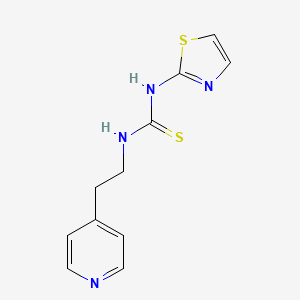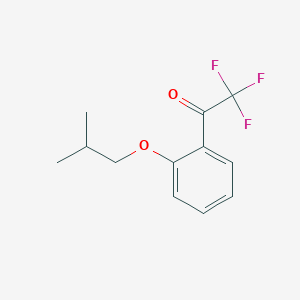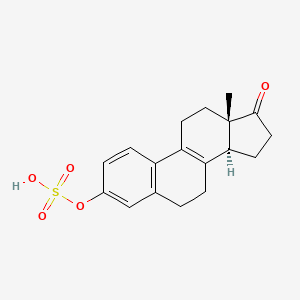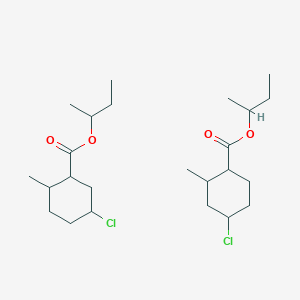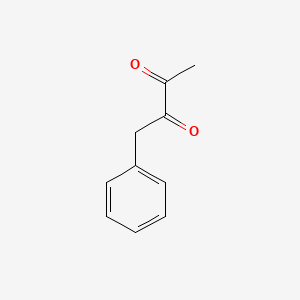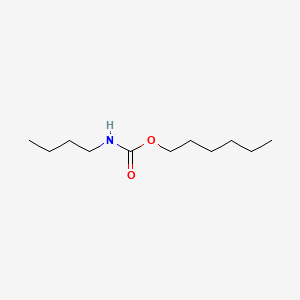
Carbamic acid, butyl-, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, butyl-, hexyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, hexyl ester can be synthesized through the reaction of butyl carbamate with hexyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a specific temperature to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to ensure a steady production rate. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, butyl-, hexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form carbamic acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form different oxidized products.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carbamic acid and hexyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, butyl-, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, butyl-, hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with various biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, propyl-, butyl ester
- Carbamic acid, isopropyl-, hexyl ester
Uniqueness
Carbamic acid, butyl-, hexyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its longer alkyl chain compared to other carbamates makes it suitable for specific applications where higher hydrophobicity and stability are required.
Propiedades
Número CAS |
1070-59-3 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
hexyl N-butylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-7-8-10-14-11(13)12-9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
Clave InChI |
MUQXLUFNPKWCKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


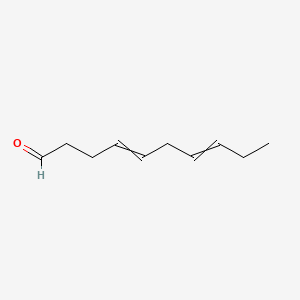


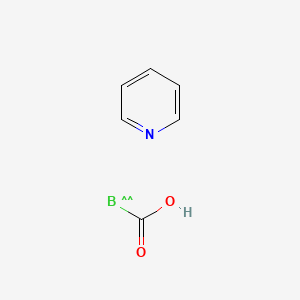
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
